molecular formula C17H13N5OS B12176666 N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12176666
M. Wt: 335.4 g/mol
InChI Key: WBJXXVYMMIBYJG-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that features multiple functional groups, including imidazole, phenyl, pyrrole, and thiazole. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the coupling of the phenyl group to the thiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazole-5-carboxamide
  • N-(1H-imidazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of both imidazole and pyrrole rings, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13N5OS/c23-15(21-16-18-8-9-19-16)14-13(12-6-2-1-3-7-12)20-17(24-14)22-10-4-5-11-22/h1-11H,(H2,18,19,21,23)

InChI Key

WBJXXVYMMIBYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC=CN4

Origin of Product

United States

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